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Compound of Interest

Compound Name: BUR1

Cat. No.: B1668064 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing specific Saccharomyces

cerevisiae strains and protocols for the investigation of genetic interactions involving the cyclin-

dependent kinase, BUR1. Understanding these interactions is crucial for elucidating the

intricate network of transcriptional regulation and its impact on cellular processes, offering

potential avenues for therapeutic intervention.

Introduction to BUR1 and its Genetic Interactions
BUR1, in conjunction with its cyclin partner BUR2, forms a key cyclin-dependent kinase (CDK)

complex in yeast that plays a critical role in the elongation phase of transcription by RNA

Polymerase II (Pol II).[1][2] It is considered a homolog of the mammalian Cdk9.[1][2] The

Bur1/Bur2 complex is recruited to actively transcribing genes and is involved in the

phosphorylation of several substrates, including the C-terminal domain (CTD) of the largest

subunit of Pol II (Rpb1) and the transcription elongation factor Spt5.[1] These phosphorylation

events are crucial for efficient transcription elongation and coupling transcription to chromatin

modification.

Genetic interaction studies, particularly synthetic genetic array (SGA) analysis, have been

instrumental in uncovering the functional relationships between BUR1 and other genes.

Mutations in BUR1 often lead to sensitivity to drugs that affect transcription, such as 6-

azauracil (6AU) and mycophenolic acid (MPA), and exhibit synthetic lethality or sickness with

mutations in other elongation factors like CTK1 and SPT5. These genetic interactions highlight
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the collaborative nature of the transcription machinery and provide a powerful tool for

dissecting its function.

Yeast Strains for Studying BUR1 Genetic
Interactions
A variety of Saccharomyces cerevisiae strains carrying different bur1 alleles have been

developed and utilized to study its genetic interactions. These strains often exhibit conditional

phenotypes, such as temperature sensitivity, or sensitivity to specific drugs, which are essential

for genetic screens.

Table 1: Key Yeast Strains and Alleles for BUR1 Genetic Interaction Studies
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Allele/Strain
Genotype/Mutation
Details

Key Phenotypes &
Applications

Reference

bur1-2

Specific point

mutation not detailed

in the provided

context.

Sensitive to 6-

azauracil (6AU);

Exhibits genetic

interactions with

mutant alleles of

elongation factors

TFIIS (PPR2), FCP1,

CTK1, and SPT5.

bur1-23

Specific point

mutation not detailed

in the provided

context.

Reduced in vitro

kinase activity; Used

in Chromatin

Immunoprecipitation

(ChIP) to show

reduced Pol II

occupancy at the 3'

end of genes.

bur1-107 Hypomorphic allele.

Alleviates

hydroxyurea (HU)

sensitivity in mec1

and rad53 checkpoint

mutants; Delays G1-

to-S phase transition.

bur1-267

Specific point

mutation not detailed

in the provided

context.

Severe defect in cell

cycle progression

from G1 phase; High

sensitivity to

rapamycin.
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BUR1-as
Analog-sensitive

allele.

Can be specifically

inhibited by a

chemical inhibitor;

Used to identify direct

substrates of Bur1

kinase, such as Spt5.

bur1Δ set2Δ
Double deletion

mutant.

Rescues cell growth

defects of bur1Δ but

not the short telomere

phenotype, indicating

a role for BUR1 in

telomere regulation

independent of

histone modification.

bur2Δ set2Δ
Double deletion

mutant.

Similar to bur1Δ

set2Δ, rescues growth

but not telomere

length defects; Shows

reduced TLC1 RNA

levels.

Experimental Protocols
Synthetic Genetic Array (SGA) Analysis
SGA is a high-throughput method to systematically screen for genetic interactions by crossing a

query mutation (e.g., a bur1 allele) to an array of deletion mutants covering the entire viable

yeast genome.

Protocol for SGA with a bur1 Query Strain:

Strain Preparation:

Construct a query strain containing the bur1 mutation of interest (e.g., bur1-107) in a

specific genetic background suitable for SGA (e.g., MATα). The strain should carry

selectable markers compatible with the SGA methodology.
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Obtain the yeast deletion mutant array (DMA), which consists of thousands of MATa

strains, each with a deletion in a single non-essential gene.

Mating:

Using a robotic pinning tool, pin the query strain onto a lawn of the DMA on a YPD plate.

Incubate at 30°C for one day to allow mating and the formation of diploid cells.

Diploid Selection:

Replica-plate the mated cells onto a medium that selects for diploid cells (e.g., containing

markers present in both parent strains).

Incubate at 30°C for one to two days.

Sporulation:

Replica-plate the diploid cells onto a nitrogen-limited medium to induce sporulation.

Incubate at 22-25°C for five to seven days.

Haploid Selection and Double Mutant Generation:

Perform a series of replica-plating steps on media that select for haploid cells containing

both the query mutation and the deletion mutation. This typically involves selecting for

specific mating types and auxotrophic markers.

Phenotypic Analysis:

Image the final plates containing the double mutants.

Use colony size as a proxy for fitness to quantitatively assess genetic interactions. A

smaller-than-expected colony size for a double mutant indicates a negative genetic

interaction (synthetic sickness or lethality), while a larger colony size suggests a positive

interaction.

Data Analysis:
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Normalize the colony size data to account for variations in growth rates of the single

mutants.

Calculate a genetic interaction score (e.g., the SGA score) to identify significant positive

and negative interactions.

Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the in vivo association of Bur1 or other proteins with specific

genomic regions, such as actively transcribed genes.

Protocol for ChIP in bur1 Mutant Strains:

Cell Culture and Cross-linking:

Grow wild-type and bur1 mutant (e.g., bur1-23) yeast cultures to mid-log phase.

If studying a temperature-sensitive allele, shift the culture to the non-permissive

temperature for a defined period.

Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA.

Quench the cross-linking reaction with glycine.

Cell Lysis and Chromatin Shearing:

Harvest the cells and wash them.

Lyse the cells using mechanical disruption (e.g., bead beating) in lysis buffer.

Sonciate the chromatin to shear the DNA into fragments of 200-500 base pairs.

Immunoprecipitation:

Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g.,

anti-Bur1, anti-Rpb1).

Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1668064?utm_src=pdf-body
https://www.benchchem.com/product/b1668064?utm_src=pdf-body
https://www.benchchem.com/product/b1668064?utm_src=pdf-body
https://www.benchchem.com/product/b1668064?utm_src=pdf-body
https://www.benchchem.com/product/b1668064?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668064?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash the beads to remove non-specific binding.

Elution and Reverse Cross-linking:

Elute the protein-DNA complexes from the beads.

Reverse the formaldehyde cross-links by incubating at 65°C overnight.

Treat with RNase A and Proteinase K to remove RNA and protein.

DNA Purification and Analysis:

Purify the DNA using a standard DNA purification kit.

Use quantitative PCR (qPCR) with primers specific to different gene regions (e.g.,

promoter, 5' ORF, 3' ORF) to determine the relative enrichment of the target protein at

these locations.
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Click to download full resolution via product page

Caption: BUR1's role in the transcription elongation pathway.

Experimental Workflow for Synthetic Genetic Array
(SGA) Analysis
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Caption: Workflow for identifying BUR1 genetic interactions via SGA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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